molecular formula C13H16O3 B2736125 1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde CAS No. 738624-87-8

1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde

Cat. No. B2736125
CAS RN: 738624-87-8
M. Wt: 220.268
InChI Key: SRRVZEBYVKAWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde” is a chemical compound with the CAS Number: 738624-87-8 . It has a molecular weight of 220.27 and its IUPAC name is 1-(((4-methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16O3/c1-15-12-4-2-11(3-5-12)8-16-10-13(9-14)6-7-13/h2-5,9H,6-8,10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown sticky oil to semi-solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) were not available in the sources I accessed.

Scientific Research Applications

Photoreduction of Cycloalkanecarbaldehydes

Research conducted by Funke and Cerfontain (1976) explored the photochemistry of cyclopropane- and cyclobutane-carbaldehyde. They found that the primary chemical process upon irradiation of these aldehydes is the abstraction of the solvent methine hydrogen by excited states of cyclopropanecarbaldehyde. This leads to the formation of various photoproducts, demonstrating the potential for photochemical applications of such compounds (Funke & Cerfontain, 1976).

Intramolecular Reactions and Cyclopropane Derivatives

Jones et al. (1991) studied the intramolecular cycloaddition of 2-indolylcarbenes and their precursors, leading to the formation of azirinopyrroloindoles. This research highlights the potential of using certain carbaldehydes in the synthesis of complex organic structures, like indolyl substituted cyclopropane derivatives (Jones et al., 1991).

Asymmetric Cyclopropanation

Kubiak et al. (2022) describe the rhodium-catalyzed enantioselective synthesis of 1-phenoxycyclopropane-1-carbaldehydes, showcasing the potential of cyclopropanecarbaldehydes in stereoselective transformations. This study demonstrates the feasibility of using oxygen donor groups in enantioselective transformations (Kubiak et al., 2022).

Oxidative Benzoin Reactions

The work of Castells et al. (1982) involved the synthesis of esters from aldehydes, using aromatic nitrocompounds as oxidizing agents. This study contributes to the understanding of aldehyde reactions in the presence of various by-products, which may be relevant for cyclopropanecarbaldehydes (Castells et al., 1982).

Formation and Reactions of Carbenes

Research by Smith and Stevens (1979) looked into the formation and reactions of chloro-methoxy- and -(2-methylpropoxy)-carbene, shedding light on the reactivity of such carbenes, which can have implications for the study of 1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde (Smith & Stevens, 1979).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

1-[(4-methoxyphenyl)methoxymethyl]cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-4-2-11(3-5-12)8-16-10-13(9-14)6-7-13/h2-5,9H,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRVZEBYVKAWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.